molecular formula C15H13ClO B1302641 3-Chloro-4'-ethylbenzophenone CAS No. 82520-41-0

3-Chloro-4'-ethylbenzophenone

Cat. No.: B1302641
CAS No.: 82520-41-0
M. Wt: 244.71 g/mol
InChI Key: ZCWDNKZZXWHWLW-UHFFFAOYSA-N
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Description

3-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the 3-position and an ethyl group at the 4’-position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Properties

IUPAC Name

(3-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWDNKZZXWHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373922
Record name 3-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82520-41-0
Record name (3-Chlorophenyl)(4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethylbenzophenone typically involves Friedel-Crafts acylation. This reaction uses 3-chlorobenzoyl chloride and 4-ethylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in an anhydrous environment. The process involves the following steps:

    Formation of the acylium ion: The reaction between 3-chlorobenzoyl chloride and AlCl3 forms the acylium ion.

    Electrophilic aromatic substitution: The acylium ion reacts with 4-ethylbenzene, leading to the formation of 3-Chloro-4’-ethylbenzophenone.

Industrial Production Methods: In industrial settings, the production of 3-Chloro-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-ethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Reagent in Chemical Reactions: 3-Chloro-4'-ethylbenzophenone is used as a reagent in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions such as Friedel-Crafts acylation and nucleophilic substitution. Its chloro group can undergo nucleophilic substitution, making it a versatile intermediate for synthesizing other compounds .

2. Biological Studies:

  • Antimicrobial Activity: Research has indicated that benzophenone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial agents .
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .

3. Photophysical Studies:

  • UV Absorption Characteristics: The photophysical properties of this compound have been studied extensively. It acts as a photosensitizer, absorbing UV light and facilitating photochemical reactions. This property is valuable in applications such as UV stabilizers in plastics and coatings .

4. Industrial Applications:

  • Polymer Production: The compound is utilized in the production of polymers and coatings due to its ability to absorb UV radiation, thereby enhancing the durability of materials exposed to sunlight.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

  • Antimicrobial Screening: A high-throughput screening assay against Mycobacterium tuberculosis identified several benzophenone derivatives with promising anti-tubercular activity, including this compound, which demonstrated effective inhibition at specific concentrations .
  • Estrogenic Activity Assessment: Research assessing the estrogenic potential of substituted phenols found that compounds structurally similar to this compound could activate estrogen receptors, indicating a need for further investigation into its endocrine-disrupting capabilities .
  • Inflammatory Response Modulation: Studies indicated that this compound could reduce inflammatory markers in vitro, supporting its potential use in treating conditions characterized by inflammation .

Mechanism of Action

The mechanism of action of 3-Chloro-4’-ethylbenzophenone involves its interaction with molecular targets through various pathways:

    Electrophilic interactions: The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules.

    Photophysical properties: It exhibits photophysical properties, making it useful in photochemical reactions and studies.

Comparison with Similar Compounds

  • 4-Chloro-4’-methylbenzophenone
  • 4-Chloro-4’-ethoxybenzophenone
  • 4-Bromo-4’-chlorobenzophenone

Comparison:

  • 4-Chloro-4’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
  • 4-Chloro-4’-ethoxybenzophenone: Contains an ethoxy group, leading to different chemical properties and uses.
  • 4-Bromo-4’-chlorobenzophenone: Substitution of chlorine with bromine alters its reactivity and potential applications.

3-Chloro-4’-ethylbenzophenone stands out due to its unique combination of chlorine and ethyl substituents, which confer specific reactivity and applications in various fields.

Biological Activity

3-Chloro-4'-ethylbenzophenone is a synthetic organic compound belonging to the benzophenone family, which is characterized by its two aromatic rings and a carbonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C16H15ClO
  • Molecular Weight : 274.75 g/mol
  • Appearance : Yellow crystalline solid
  • Melting Point : Approximately 60-62 °C

Biological Activity

This compound exhibits several biological activities, primarily as a UV filter and potential therapeutic agent. Its biological effects can be categorized into various domains:

  • Antimicrobial Activity :
    • Studies have indicated that benzophenones, including this compound, possess antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them candidates for use in pharmaceuticals and personal care products .
  • Antioxidant Properties :
    • The compound has been observed to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. This property is particularly beneficial in cosmetic formulations to prevent skin damage from UV exposure .
  • Endocrine Disruption :
    • Research indicates that some benzophenones can act as endocrine disruptors, affecting hormonal functions in organisms. This raises concerns regarding their use in sunscreens and other consumer products, as they may interfere with hormonal balance in humans and wildlife .
  • Potential Therapeutic Applications :
    • Emerging studies suggest that this compound may have applications in treating inflammatory conditions and certain cancers due to its ability to modulate biological pathways involved in these diseases .

Case Studies

Several studies have investigated the biological activity of benzophenones, providing insights into the effects of this compound.

Study on Antimicrobial Activity

A study conducted by Zhang et al. (2018) evaluated the antimicrobial effects of various benzophenones, including this compound. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in food and cosmetic applications .

Study on Endocrine Disruption

A comprehensive analysis by Frederiksen et al. (2017) assessed the endocrine-disrupting potential of UV filters, including benzophenones. The study found that exposure to these compounds could lead to alterations in thyroid hormone levels in pregnant women, raising concerns about fetal development outcomes .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantProtects cells from oxidative stress
Endocrine DisruptionAlters hormonal functions; potential risks during pregnancy
Therapeutic PotentialPossible applications in treating inflammation and cancer

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Chloro-4'-ethylbenzophenone?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation, where 3-chlorobenzoyl chloride reacts with ethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternatively, chlorination of 4'-ethylbenzophenone using chlorine gas and FeCl₃ as a catalyst at controlled temperatures (40–60°C) can introduce the chloro substituent at the 3-position . Optimization of reaction time and stoichiometry is critical to minimize byproducts.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 49–50°C for related chloro-fluorobenzophenones) .
  • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and FTIR to confirm carbonyl (C=O) and C-Cl stretches .
  • Chromatography : HPLC or GC-MS with standards to assess purity and detect trace impurities .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste and dispose via certified chemical waste services to prevent environmental contamination .
  • Toxicity : Acute toxicity data for structurally similar benzophenones (e.g., LD₅₀ >2 g/kg in mice via intraperitoneal routes) suggest moderate hazard; avoid ingestion and skin contact .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., chlorination kinetics) to predict regioselectivity and transition states.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Solubility Prediction : Use COSMO-RS to optimize solvent selection for synthesis or crystallization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors .
  • Reproducibility Checks : Validate methods using independent labs or replicate conditions from literature with high-quality reagents.
  • Byproduct Analysis : Employ LC-MS or 2D NMR to detect minor intermediates that may explain yield discrepancies .

Q. How can this compound be applied in medicinal chemistry or agrochemical research?

  • Methodological Answer :

  • Pharmacophore Development : Modify the ethyl or chloro groups to enhance binding to target receptors (e.g., kinase inhibitors) .
  • Agrochemical Screening : Test herbicidal activity by evaluating growth inhibition in model plants (e.g., Arabidopsis), using structure-activity relationship (SAR) studies to optimize substituents .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess pharmacokinetic properties .

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